Cas no 6811-30-9 (Cyclopenta[5,6]naphtho[2,1-b]pyran-2,8-dione,3,4,4a,4b,5,6,9,9a,9b,10,11,11a-dodecahydro-9a,11a-dimethyl-,(4aS,4bR,9aR,9bS,11aS)-)

Cyclopenta[5,6]naphtho[2,1-b]pyran-2,8-dione,3,4,4a,4b,5,6,9,9a,9b,10,11,11a-dodecahydro-9a,11a-dimethyl-,(4aS,4bR,9aR,9bS,11aS)- structure
6811-30-9 structure
Nome del prodotto:Cyclopenta[5,6]naphtho[2,1-b]pyran-2,8-dione,3,4,4a,4b,5,6,9,9a,9b,10,11,11a-dodecahydro-9a,11a-dimethyl-,(4aS,4bR,9aR,9bS,11aS)-
Numero CAS:6811-30-9
MF:C18H24O3
MW:288.381365776062
CID:522855
PubChem ID:11954164

Cyclopenta[5,6]naphtho[2,1-b]pyran-2,8-dione,3,4,4a,4b,5,6,9,9a,9b,10,11,11a-dodecahydro-9a,11a-dimethyl-,(4aS,4bR,9aR,9bS,11aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopenta[5,6]naphtho[2,1-b]pyran-2,8-dione,3,4,4a,4b,5,6,9,9a,9b,10,11,11a-dodecahydro-9a,11a-dimethyl-,(4aS,4bR,9aR,9bS,11aS)-
    • 1H-Benz[e]indene-6-propionic acid, 2,4,5,5a,6,7,8,9,9a,9b-decahydro-7-hydroxy-7,9b-dimethyl-2-oxo-, .δ.-lactone
    • NSC-65344
    • 13,17-SECO-A-NORANDROST-3(5)-EN-17-OIC ACID, 13-HYDROXY-2-OXO-, .DELTA.-LACTONE
    • Cyclopenta(5,6)naphtho(2,1-b)pyran-2,8-dione, 3,4,4a,4b,5,6,9,9a,9b,10,11,11a-dodecahydro-9a,11a-dimethyl-, (4as-(4aalpha,4bbeta,9abeta,9balpha,11abeta))-
    • 1H-Benz(E)indene-6-propionicacid,2,4,5,5a,6,7,8,9,9a,9b-decahydro-7-hydroxy-7,9b-dimethyl-2-oxo-,
    • Cyclopenta(5,6)naphtho(2,1-b)pyran-2,8-dione, 3,4,4a,4b,5,6,9,9a,9b,10,11,11a-dodecahydro-9a,11a-dimethyl-, (4aS,4bR,9aR,9bS,11aS)-
    • CHEBI:79886
    • D-Homo-A-nor-17a-oxaandrost-3(5)-ene-2,17-dione
    • 13,17-Seco-a-norandrost-3(5)-en-17-oic acid, 13-hydroxy-2-oxo-, delta-lactone
    • (3aR,3bS,5aS,9aS,9bR)-3a,5a-dimethyl-3,3b,4,5,8,9,9a,9b,10,11-decahydroindeno[5,4-f]chromene-2,7-dione
    • A-Nortestololactone
    • 1H-BENZ(E)INDENE-6-PROPIONIC ACID, 2,4,5,5A,6,7,8,9,9A,9B-DECAHYDRO-7-HYDROXY-7,9B-DIMETHYL-2-OXO-, .DELTA.-LACTONE
    • 6811-30-9
    • 1H-Benz(E)indene-6-propionic acid, 2,4,5,5a,6,7,8,9,9a,9b-decahydro-7-hydroxy-7,9b-dimethyl-2-oxo-, delta-lactone
    • CYCLOPENTA(5,6)NAPHTHO(2,1-B)PYRAN-2,8-DIONE, 3,4,4A,4B,5,6,9,9A,9B,10,11,11A-DODECAHYDRO-9A,11A-DIMETHYL-, (4AS-(4A.ALPHA.,4B.BETA.,9A.BETA.,9B.ALPHA.,11A.BETA.))-
    • W2FJ03CM74
    • UNII-W2FJ03CM74
    • Q27149036
    • Inchi: InChI=1S/C18H24O3/c1-17-10-12(19)9-11(17)3-4-13-14(17)7-8-18(2)15(13)5-6-16(20)21-18/h9,13-15H,3-8,10H2,1-2H3/t13-,14+,15+,17+,18+/m1/s1
    • Chiave InChI: RTTQARJXLDHUQT-RCMKLKEOSA-N
    • Sorrisi: CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)CC34C

Proprietà calcolate

  • Massa esatta: 288.17262
  • Massa monoisotopica: 288.17254462g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 0
  • Complessità: 549
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • PSA: 43.37
  • LogP: 3.42380

Cyclopenta[5,6]naphtho[2,1-b]pyran-2,8-dione,3,4,4a,4b,5,6,9,9a,9b,10,11,11a-dodecahydro-9a,11a-dimethyl-,(4aS,4bR,9aR,9bS,11aS)- Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue